An In-depth Technical Guide to 4-Methylbenzylidene Camphor: Chemical Properties, Structure, and Biological Activity
An In-depth Technical Guide to 4-Methylbenzylidene Camphor: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylbenzylidene camphor (B46023) (4-MBC), a derivative of camphor, has been widely utilized as a UV-B filter in sunscreen and cosmetic products. However, growing scientific evidence has raised concerns regarding its potential as an endocrine-disrupting chemical (EDC), specifically its estrogenic and thyroid-disrupting activities. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological mechanisms of 4-MBC. It is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the effects of this compound. The guide includes detailed summaries of its physicochemical and spectral properties, in-depth descriptions of its signaling pathways, and meticulously outlined experimental protocols for its analysis and characterization.
Chemical and Physical Properties
4-Methylbenzylidene camphor, also known as enzacamene, is a white crystalline powder. It is an organic compound that is practically insoluble in water but soluble in various organic solvents.[1][2]
Identification and Structure
| Property | Value | Reference |
| IUPAC Name | (1R,3E,4S)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one | [2] |
| Synonyms | Enzacamene, 4-MBC, Eusolex 6300, Parsol 5000 | [3] |
| CAS Number | 36861-47-9 | [2] |
| Chemical Formula | C₁₈H₂₂O | [1] |
| Molecular Weight | 254.37 g/mol | [1] |
| InChI Key | HEOCBCNFKCOKBX-RELGSGGGSA-N | [3] |
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 66-68 °C | [4] |
| Boiling Point | 198-200 °C | [4] |
| Solubility in Water | 1.08 ± 0.15 mg/L at 20 °C | [2] |
| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and dimethylformamide (approx. 20 mg/mL) | |
| log Kow (Octanol-Water Partition Coefficient) | 5.1 at 23°C | [2] |
| Vapor Pressure | 4.9E-4 Pa at 20°C | [2] |
| Appearance | White to off-white crystalline powder | [4] |
Spectral Properties
| Property | Value | Reference |
| UV Absorption Maxima (λmax) | 299 ± 2 nm in methanol | [2] |
Biological Activity and Signaling Pathways
4-MBC is recognized as an endocrine disruptor, primarily affecting the estrogenic and thyroid signaling pathways.
Estrogenic Activity
4-MBC exhibits estrogen-like effects by interacting with estrogen receptors (ERs). It has been shown to bind to both ERα and ERβ, with a potential preference for ERβ. This interaction can trigger a cascade of molecular events typically initiated by estradiol.
The binding of 4-MBC to estrogen receptors can lead to the activation of downstream signaling pathways, including the PI3K/AKT and ERK1/2 (MAPK) pathways.[5] These pathways are crucial for cell proliferation, survival, and differentiation. The aberrant activation of these pathways by an external agent like 4-MBC can lead to the disruption of normal cellular processes.
Thyroid-Disrupting Activity
4-MBC has been demonstrated to interfere with the thyroid hormone system. It acts as an inhibitor of the pituitary-thyroid axis, leading to effects comparable to primary hypothyroidism.[6] Studies have shown that 4-MBC can decrease serum thyroxine (T4) levels and increase thyroid-stimulating hormone (TSH) levels.[6] This disruption can have significant impacts on metabolism, growth, and development.
The mechanism involves the inhibition of key enzymes in thyroid hormone synthesis and metabolism. 4-MBC can down-regulate the expression of genes involved in iodine uptake and hormone production within the thyroid gland.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization and analysis of 4-Methylbenzylidene camphor.
Quantitative ¹H-NMR Analysis
This protocol outlines the procedure for the quantitative analysis of 4-MBC using ¹H-NMR spectroscopy.
Materials:
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4-Methylbenzylidene camphor (4-MBC) sample
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Deuterated chloroform (B151607) (CDCl₃) with 0.03% Tetramethylsilane (TMS) as an internal standard
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NMR tubes (5 mm)
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Volumetric flasks and pipettes
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Analytical balance
Procedure:
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Sample Preparation: Accurately weigh approximately 10-20 mg of the 4-MBC sample and a known amount of an internal standard (e.g., maleic anhydride) into a vial. Dissolve the mixture in a precise volume (e.g., 0.7 mL) of CDCl₃ with TMS.
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NMR Acquisition:
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Transfer the solution to an NMR tube.
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Acquire the ¹H-NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher.
-
Set the following acquisition parameters:
-
Pulse angle: 90°
-
Acquisition time: ≥ 3 seconds
-
Relaxation delay (d1): 5 times the longest T1 of the signals of interest (typically 10-30 seconds for quantitative analysis)
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Number of scans: 8-16 (adjust for desired signal-to-noise ratio)
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Spectral width: 0-12 ppm
-
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
-
Quantification:
-
Integrate the characteristic signals of 4-MBC (e.g., the singlet for the methyl group on the benzylidene moiety) and the signal of the internal standard.
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Calculate the concentration of 4-MBC using the following formula: Concentration_4MBC = (Integral_4MBC / N_protons_4MBC) * (N_protons_IS / Integral_IS) * (M_IS / M_4MBC) * (Weight_IS / Weight_sample) * Purity_IS Where:
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N_protons = number of protons for the integrated signal
-
M = Molar mass
-
Weight = Weight of the substance
-
Purity_IS = Purity of the internal standard
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol describes the quantification of 4-MBC in a cosmetic matrix.
Materials:
-
Cosmetic sample containing 4-MBC
-
Dichloromethane (DCM), HPLC grade
-
Internal standard (e.g., triphenylmethane)
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Ultrasonic bath
-
Syringe filters (0.45 µm)
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GC-MS system with a suitable capillary column (e.g., HP-5ms)
Procedure:
-
Sample Extraction:
-
Accurately weigh approximately 0.1 g of the cosmetic sample into a centrifuge tube.
-
Add a known amount of the internal standard.
-
Add 10 mL of DCM and vortex for 1 minute.
-
Extract the sample using an ultrasonic bath for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into a GC vial.
-
-
GC-MS Analysis:
-
Inject 1 µL of the sample extract into the GC-MS system.
-
Use the following GC-MS parameters (example):
-
Injector Temperature: 280 °C
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
-
-
-
Quantification:
-
Create a calibration curve using standard solutions of 4-MBC with the internal standard.
-
Identify the peaks of 4-MBC and the internal standard based on their retention times and mass spectra.
-
Quantify the amount of 4-MBC in the sample by comparing the peak area ratio of 4-MBC to the internal standard against the calibration curve.
-
In Vitro Estrogenicity Assay: E-SCREEN
This protocol describes the E-SCREEN (Estrogen-SCREEN) assay using the MCF-7 human breast cancer cell line to assess the estrogenic activity of 4-MBC.[7][8]
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) without phenol (B47542) red
-
Charcoal-dextran treated fetal bovine serum (CD-FBS)
-
17β-Estradiol (E2) as a positive control
-
4-MBC test substance
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96-well cell culture plates
-
Sulforhodamine B (SRB) or other cell proliferation assay reagent
Procedure:
-
Cell Culture:
-
Maintain MCF-7 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
For the assay, switch the cells to a hormone-free medium (DMEM without phenol red, supplemented with 10% CD-FBS) for at least 3-4 days to deplete endogenous estrogens.
-
-
Assay Setup:
-
Seed the hormone-deprived MCF-7 cells into 96-well plates at a density of 3,000-5,000 cells per well.
-
Allow the cells to attach for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of 4-MBC and E2 (positive control) in the hormone-free medium.
-
Replace the medium in the wells with the prepared test solutions. Include a vehicle control (medium with the solvent used to dissolve the test compounds, e.g., DMSO).
-
Incubate the plates for 6 days.
-
-
Cell Proliferation Measurement (SRB Assay):
-
After the incubation period, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with water and air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the proliferative effect (PE) as the ratio of the highest cell number achieved with the test compound to the cell number in the vehicle control.
-
Determine the EC₅₀ (half-maximal effective concentration) for 4-MBC and E2.
-
Experimental Workflows
The following diagram illustrates a typical workflow for screening and assessing the endocrine-disrupting potential of a chemical compound, based on OECD guidelines.[4][5]
Conclusion
4-Methylbenzylidene camphor is a compound with well-defined chemical and physical properties. While effective as a UV-B filter, its potential to disrupt endocrine signaling pathways, particularly the estrogenic and thyroid systems, warrants careful consideration and further research. The information and protocols provided in this guide are intended to support the scientific community in conducting robust investigations into the biological effects of 4-MBC and other potential endocrine disruptors. A thorough understanding of its mechanisms of action is crucial for accurate risk assessment and the development of safer alternatives in consumer products.
References
- 1. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thyroid disrupting effects of exposure to sunscreens: in vitro and in vivo evidence of the impact of organic UV-filters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. oecd.org [oecd.org]
- 5. Activities of the OECD related to endocrine disruptors - ECETOC [ecetoc.org]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. E-SCREEN - Wikipedia [en.wikipedia.org]
- 8. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
